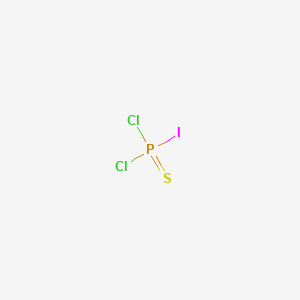![molecular formula C25H28OSn B14510049 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol CAS No. 64331-84-6](/img/structure/B14510049.png)
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol is an organotin compound characterized by the presence of a triphenylstannyl group attached to a cyclohexanol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a valuable compound for various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol can be synthesized through the reaction of triphenyltin hydride with cyclohexanone in the presence of a suitable catalyst. The reaction typically involves the reduction of cyclohexanone to cyclohexanol, followed by the addition of the triphenylstannyl group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of triphenyltin hydride, the reduction of cyclohexanone, and the subsequent coupling reaction. The process may be optimized for yield and purity through the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Various organotin derivatives.
Substitution: Compounds with different functional groups replacing the triphenylstannyl group.
Scientific Research Applications
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The triphenylstannyl group can act as a ligand, coordinating with metal centers in catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules. The compound’s effects are mediated through these interactions, influencing chemical reactivity and biological activity.
Comparison with Similar Compounds
Cyclohexanol: A simple alcohol with a similar cyclohexane ring structure but lacking the triphenylstannyl group.
Triphenyltin Hydride: An organotin compound with a similar triphenylstannyl group but lacking the cyclohexanol moiety.
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the hydroxyl and triphenylstannyl groups.
Uniqueness: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol is unique due to the combination of the triphenylstannyl group and the cyclohexanol moiety. This combination imparts distinct chemical reactivity and potential applications in various fields. The presence of both the organotin and hydroxyl functionalities allows for diverse chemical transformations and interactions.
Properties
CAS No. |
64331-84-6 |
|---|---|
Molecular Formula |
C25H28OSn |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
1-(triphenylstannylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H13O.3C6H5.Sn/c1-7(8)5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h8H,1-6H2;3*1-5H; |
InChI Key |
LXPQIPLKBAQHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




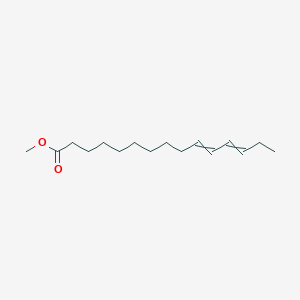
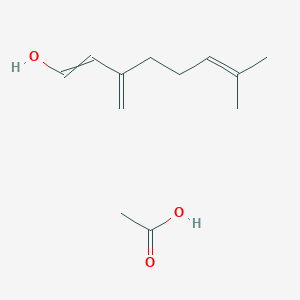
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
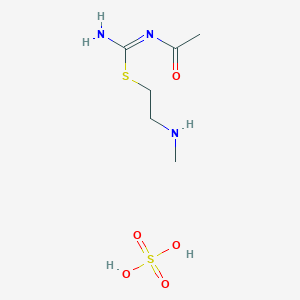
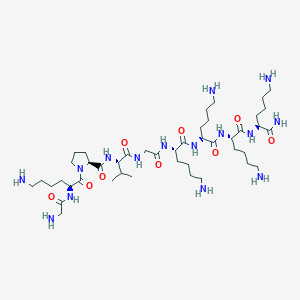
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
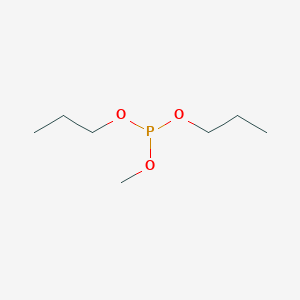
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
